3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide
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Overview
Description
3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a thieno[3,4-d][1,3]thiazole ring system
Preparation Methods
The synthesis of 3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide involves multiple steps. The synthetic route typically starts with the preparation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the cyclopentyl and fluorophenyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide can be compared with other similar compounds, such as those containing the thieno[3,4-d][1,3]thiazole ring system or fluorophenyl groups. These comparisons can highlight the unique structural features and potential advantages of this compound. Similar compounds may include other thiazole derivatives or fluorinated aromatic compounds, each with their own distinct properties and applications.
Properties
Molecular Formula |
C19H23FN2O3S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[3-(2-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide |
InChI |
InChI=1S/C19H23FN2O3S2/c20-14-7-3-4-8-15(14)22-16-11-27(24,25)12-17(16)26-19(22)21-18(23)10-9-13-5-1-2-6-13/h3-4,7-8,13,16-17H,1-2,5-6,9-12H2 |
InChI Key |
NGYNSDGITACPQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4F |
Origin of Product |
United States |
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